molecular formula C10H7BrO2S B13894303 5-Bromo-6-methylbenzo[b]thiophene-2-carboxylic acid

5-Bromo-6-methylbenzo[b]thiophene-2-carboxylic acid

Cat. No.: B13894303
M. Wt: 271.13 g/mol
InChI Key: MXRNNTACICBBCW-UHFFFAOYSA-N
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Description

5-Bromo-6-methylbenzothiophene-2-carboxylic Acid is a heterocyclic compound that belongs to the benzothiophene family. This compound is characterized by the presence of a bromine atom at the 5th position, a methyl group at the 6th position, and a carboxylic acid group at the 2nd position on the benzothiophene ring. Benzothiophenes are known for their diverse biological activities and are widely used in medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6-methylbenzothiophene-2-carboxylic Acid can be achieved through various synthetic routes. One common method involves the bromination of 6-methylbenzothiophene-2-carboxylic acid using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is typically carried out in an organic solvent like dichloromethane under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-methylbenzothiophene-2-carboxylic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Bromo-6-methylbenzothiophene-2-carboxylic Acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-6-methylbenzothiophene-2-carboxylic Acid depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit the growth of cancer cells by interfering with DNA replication or inducing apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-6-methylbenzothiophene-2-carboxylic Acid is unique due to the presence of both bromine and methyl substituents on the benzothiophene ring, which can significantly influence its chemical reactivity and biological activity. This combination of substituents can enhance its potential as a versatile intermediate in organic synthesis and as a lead compound in drug discovery .

Properties

Molecular Formula

C10H7BrO2S

Molecular Weight

271.13 g/mol

IUPAC Name

5-bromo-6-methyl-1-benzothiophene-2-carboxylic acid

InChI

InChI=1S/C10H7BrO2S/c1-5-2-8-6(3-7(5)11)4-9(14-8)10(12)13/h2-4H,1H3,(H,12,13)

InChI Key

MXRNNTACICBBCW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1Br)C=C(S2)C(=O)O

Origin of Product

United States

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